molecular formula C13H15NO2 B8374254 4-cyano-2-phenylbutanoic acid ethyl ester

4-cyano-2-phenylbutanoic acid ethyl ester

Cat. No.: B8374254
M. Wt: 217.26 g/mol
InChI Key: IDEPGWOIIRSBKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyano-2-phenylbutanoic acid ethyl ester is an organic compound with the molecular formula C12H13NO2 It is a derivative of butanoic acid, featuring a cyano group and a phenyl group attached to the butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-2-phenylbutanoic acid ethyl ester typically involves the esterification of 4-cyano-2-phenylbutanoic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:

4-cyano-2-phenylbutanoic acid+ethanolacid catalyst4-cyano-2-phenylbutanoic acid ethyl ester+water\text{4-cyano-2-phenylbutanoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 4-cyano-2-phenylbutanoic acid+ethanolacid catalyst​4-cyano-2-phenylbutanoic acid ethyl ester+water

Common acid catalysts used in this reaction include sulfuric acid and hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction while minimizing the need for corrosive liquid acids.

Chemical Reactions Analysis

Types of Reactions

4-cyano-2-phenylbutanoic acid ethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and ethanol in the presence of a strong acid or base.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Hydrolysis: 4-cyano-2-phenylbutanoic acid and ethanol.

    Reduction: 4-amino-2-phenylbutanoic acid ethyl ester.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

4-cyano-2-phenylbutanoic acid ethyl ester has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound can be used as a building block in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.

    Material Science: It can be used in the development of novel materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4-cyano-2-phenylbutanoic acid ethyl ester depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In pharmaceuticals, its mechanism of action would be related to the specific drug it is incorporated into, potentially involving interactions with biological targets such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    4-cyano-2-phenylbutanoic acid: The parent acid of the ester.

    4-amino-2-phenylbutanoic acid ethyl ester: A reduced form of the ester.

    2-phenylbutanoic acid ethyl ester: A similar ester lacking the cyano group.

Uniqueness

4-cyano-2-phenylbutanoic acid ethyl ester is unique due to the presence of both a cyano group and a phenyl group, which confer distinct reactivity and potential applications compared to similar compounds. The cyano group can participate in various chemical reactions, while the phenyl group provides stability and potential interactions with biological targets.

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

ethyl 4-cyano-2-phenylbutanoate

InChI

InChI=1S/C13H15NO2/c1-2-16-13(15)12(9-6-10-14)11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9H2,1H3

InChI Key

IDEPGWOIIRSBKK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC#N)C1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl 2-phenylacetate (5.00 g, 30.5 mmol) in benzene (50 mL) was added Triton-B (40% solution in methanol) (0.240 mL, 0.609 mmol) at 0° C. After stirring for 10 minutes, acrylonitrile (2.005 mL, 30.5 mmol) was added, and the reaction was allowed to warm to room temperature. The reaction was stirred for 3 hours, concentrated, loaded directly onto silica gel (GraceResolv High Resolution Flash Cartridge, 80 g) and eluted using a gradient of 5% to 40% ethyl acetate/hexanes over 40 minutes (flow rate=40 mL/minute). Concentration of product containing fractions provided the title compound. 1H NMR (300 MHz, CDCl3) δ ppm 7.44-7.19 (m, 5H), 4.26-4.00 (m, 2H), 3.81-3.59 (m, 1H), 2.50-2.01 (m, 4H), 1.20 (t, J=7.1, 3H).
Quantity
5 g
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reactant
Reaction Step One
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solution
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0 (± 1) mol
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reactant
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50 mL
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solvent
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0 (± 1) mol
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2.005 mL
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